BenchChemオンラインストアへようこそ!

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Chemical purity Procurement specification Analytical chemistry

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 852313-95-2) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine ring system with a 2,4-dimethylphenyl substituent at the N1 position and a carbonyl group at the 4-position. This scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition and has been utilized as a key synthetic intermediate in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) and inhibitors of spleen tyrosine kinase (SYK).

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 852313-95-2
Cat. No. B1496756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
CAS852313-95-2
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C
InChIInChI=1S/C13H12N4O/c1-8-3-4-11(9(2)5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
InChIKeyAIQYAGCWQZIFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one: Core Scaffold and Baseline Characteristics for Research Sourcing


1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 852313-95-2) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine ring system with a 2,4-dimethylphenyl substituent at the N1 position and a carbonyl group at the 4-position [1]. This scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition and has been utilized as a key synthetic intermediate in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) and inhibitors of spleen tyrosine kinase (SYK) [2]. The compound is commercially available from multiple vendors with purity levels typically exceeding 98%, making it a viable starting point for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by In-Class Pyrazolo[3,4-d]pyrimidin-4-one Analogs


Substituting 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one with an unsubstituted or differently substituted in-class analog is chemically problematic due to the profound influence of the N1 aryl group on both electronic properties and molecular recognition. In the context of mGluR4 PAM development, the iterative analogue library approach demonstrated that the 2,4-dimethylphenyl group was essential for achieving the desired allosteric modulator activity; replacement with other aryl groups resulted in significant loss of potency and cooperativity [1]. Similarly, for SYK inhibition, the 2,4-dimethylphenyl moiety provides a specific steric and hydrophobic footprint that anchors the scaffold within the ATP-binding pocket, and generic substitution with phenyl or 4-methylphenyl analogs is not feasible without compromising target engagement and selectivity . The quantitative evidence below demonstrates these differentiation points across multiple measurable dimensions.

Quantitative Differentiation Evidence for 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one Against Structurally Proximal Analogs


Purity-Based Sourcing Advantage: 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one vs. Commercial Analog Compounds

Commercially available 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is supplied at >98% purity as verified by HPLC analysis, whereas the commonly procured 1-phenyl analog (CAS 21314-17-0) is typically offered at 95-97% purity across major suppliers, resulting in a measurable purity advantage of 1-3 percentage points . This difference is critical for downstream reactions sensitive to impurity profiles, particularly in medicinal chemistry campaigns where trace impurities can confound biological assay results or inhibit catalytic transformations [1].

Chemical purity Procurement specification Analytical chemistry

Physicochemical Differentiation: Density and Boiling Point of 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one vs. 1-Phenyl Analog

The target compound exhibits a predicted density of 1.359 g/cm³ and a boiling point of 378.4 °C at 760 mmHg, compared to 1.32 g/cm³ and approximately 365 °C for the 1-phenyl analog, reflecting the increased molecular weight (240.26 vs. 212.21 Da) and additional intermolecular interactions imparted by the 2,4-dimethyl substitution . These physical property differences directly affect purification protocols, formulation strategies, and physical state handling in automated synthesis platforms .

Physicochemical properties Density Boiling point

Synthetic Utility Differentiation: Key Intermediate for mGluR4 PAM Lead VU0080241

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one serves as the direct synthetic precursor to compound 7 (VU0080241), a well-characterized mGluR4 PAM with an EC50 of 4.6 μM in potentiating glutamate responses [1]. In contrast, the 1-phenyl analog yields inactive or significantly less potent derivatives in the same assay system, underscoring the essential nature of the 2,4-dimethylphenyl group for this pharmacophore [2].

Synthetic intermediate mGluR4 PAM Medicinal chemistry

Lipophilicity and Steric Differentiation: CLogP and Molecular Dimensions vs. Unsubstituted Phenyl Scaffold

The 2,4-dimethyl substitution increases the CLogP of the scaffold by approximately 0.8–1.2 log units relative to the unsubstituted phenyl analog, enhancing membrane permeability potential [1]. Additionally, the calculated Connolly surface area is expanded by roughly 15%, which influences binding pocket compatibility and may explain the observed selectivity differences in kinase profiling panels [2].

Lipophilicity Steric parameters Drug-likeness

High-Impact Application Scenarios for 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one Based on Quantitative Differentiation Data


mGluR4 Positive Allosteric Modulator Lead Optimization Programs

Due to its established role as the direct precursor to the validated mGluR4 PAM lead compound 7 (VU0080241, EC50 = 4.6 μM), this scaffold is uniquely suited for SAR expansion studies aimed at improving metabolic stability and CNS penetration. Procurement of the 2,4-dimethylphenyl analog is mandatory for any follow-up chemistry, as SAR data indicate that alternative N1-aryl groups abolish mGluR4 PAM activity [1].

Spleen Tyrosine Kinase (SYK) Inhibitor Development

The scaffold is a critical building block for potent and selective SYK inhibitors, as exemplified by N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide . Researchers targeting SYK-dependent cancers and autoimmune disorders should prioritize this compound over generic pyrazolo[3,4-d]pyrimidin-4-ones to maintain the necessary steric and hydrophobic contacts with the kinase hinge region.

CDK2 and Broad-Spectrum Kinase Inhibitor Design

Multiple independent studies have demonstrated that pyrazolo[3,4-d]pyrimidin-4-ones bearing the 2,4-dimethylphenyl group exhibit enhanced antiproliferative activity in MCF-7 breast cancer cells (IC50 values in the 10–11 μM range) compared to etoposide (IC50 = 18.75 μM) [2]. This scaffold therefore serves as an optimized starting point for dual CDK2/GSK3β inhibitor programs where the dimethylphenyl motif contributes to improved cellular activity.

High-Throughput Screening (HTS) Library Design and Diversity-Oriented Synthesis

With a supplier-verified purity of >98% and predicted favorable physicochemical properties (CLogP ~2.5, molecular surface area 310 Ų), this compound meets the stringent quality criteria for HTS library inclusion . Its moderate lipophilicity and solubility profile, compared to the lower CLogP unsubstituted analog, make it a more drug-like core for generating screening collections targeting CNS and oncology targets.

Quote Request

Request a Quote for 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.